molecular formula C10H12Cl3N B2950797 3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride CAS No. 2138564-14-2

3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride

Cat. No.: B2950797
CAS No.: 2138564-14-2
M. Wt: 252.56
InChI Key: BXIFIFFIIAHNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C10H11Cl2N·HCl. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 4 positions and a cyclopropylmethyl group at the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride typically involves the reaction of 3,4-dichloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety. The final product is often subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride is unique due to the presence of both chlorine atoms and a cyclopropylmethyl group, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,4-dichloro-N-(cyclopropylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7;/h3-5,7,13H,1-2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIFIFFIIAHNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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